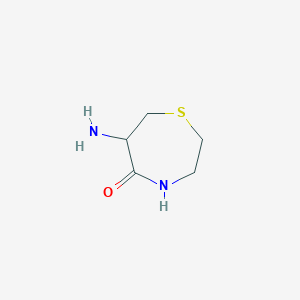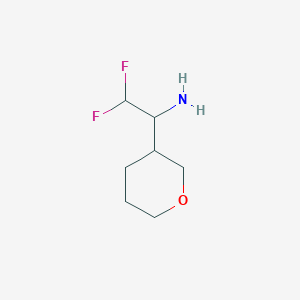
4-(4-Bromophenyl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 3-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by formylation. The process typically includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom at the desired position on the thiophene ring.
Formylation: The brominated thiophene is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). This step introduces the aldehyde functional group at the 3-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia (NH3) or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 4-(4-Bromophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(4-Bromophenyl)thiophene-3-methanol.
Substitution: 4-(4-Aminophenyl)thiophene-3-carbaldehyde.
Applications De Recherche Scientifique
4-(4-Bromophenyl)thiophene-3-carbaldehyde has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules. It is used in the development of drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the design of novel materials with specific electronic and optical properties. These materials find applications in sensors, catalysts, and advanced coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)thiophene-3-carbaldehyde depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, play a crucial role. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromophenyl and aldehyde groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-thiophenecarboxaldehyde: Similar structure but lacks the phenyl group.
4-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure but the aldehyde group is at the 2-position.
4-(4-Bromophenyl)thiophene-3-carboxylic acid: Similar structure but the aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4-(4-Bromophenyl)thiophene-3-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and pharmaceuticals. The compound’s ability to undergo various chemical reactions also enhances its versatility as a synthetic intermediate.
Propriétés
Formule moléculaire |
C11H7BrOS |
|---|---|
Poids moléculaire |
267.14 g/mol |
Nom IUPAC |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |
Clé InChI |
UXKOOUOFXVHIDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC=C2C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


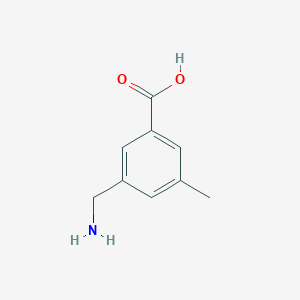
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
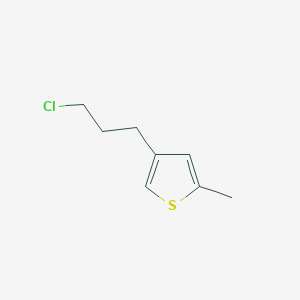
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)
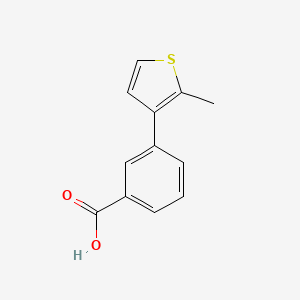
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
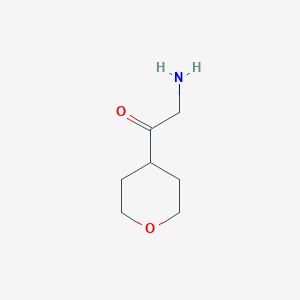
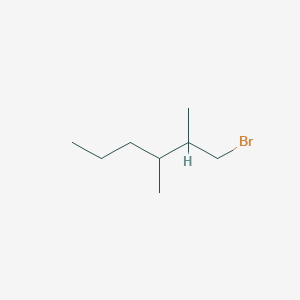
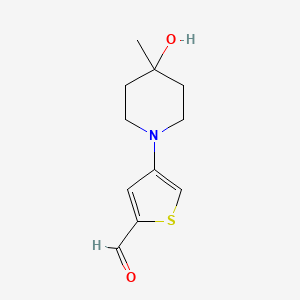
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
